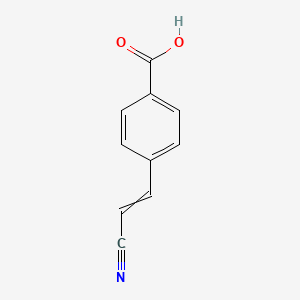
4-Carboxycinnamonitrile
Description
4-Carboxycinnamonitrile (hypothetical IUPAC name: 3-(4-carboxyphenyl)propenenitrile) is a nitrile derivative featuring a cinnamyl backbone (aromatic propenyl group) with a carboxylic acid substituent at the para position of the benzene ring. Its nitrile moiety offers reactivity for further functionalization, such as hydrolysis to amides or conversion to tetrazoles .
Propriétés
Numéro CAS |
54718-86-4 |
|---|---|
Formule moléculaire |
C10H7NO2 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
4-[(E)-2-cyanoethenyl]benzoic acid |
InChI |
InChI=1S/C10H7NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-6H,(H,12,13)/b2-1+ |
Clé InChI |
BAWSWEWUJBUEDV-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C#N)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC#N)C(=O)O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Key Properties of Selected Nitriles and Derivatives
Key Observations:
Functional Group Influence :
- The carboxylic acid in this compound distinguishes it from simple nitriles (e.g., Cinnamonitrile ) by increasing solubility in polar solvents and enabling ionic interactions. This contrasts with halogenated derivatives like (E)-α-(4-Chlorophenyl)cinnamonitrile, where the chloro group enhances lipophilicity and bioactivity .
- Compared to 4-Hydroxycinnamic acid , replacing the hydroxyl with a nitrile would reduce hydrogen-bonding capacity but introduce nitrile-specific reactivity.
Synthetic Utility :
- Halogenated nitriles (e.g., 4-Chlorobenzyl Cyanide ) are often intermediates in drug discovery. The carboxylic acid in this compound could facilitate conjugation to biomolecules or metal surfaces.
Thermal Stability :
- While melting points for many nitriles are absent in the evidence, 4-Hydroxycinnamic acid’s high MP (210–213°C) suggests that this compound may exhibit similar thermal stability due to intermolecular hydrogen bonding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


